molecular formula C20H18BrN B1594745 n,n-Dibenzyl-4-bromoaniline CAS No. 65145-14-4

n,n-Dibenzyl-4-bromoaniline

Cat. No.: B1594745
CAS No.: 65145-14-4
M. Wt: 352.3 g/mol
InChI Key: RSFLPIGKWXARAL-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-bromoaniline: is an organic compound with the molecular formula C20H18BrN and a molecular weight of 352.27 g/mol . It is characterized by a benzene ring substituted with a bromine atom at the para position and two benzyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzyl bromide in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) and heated to 80°C for about 5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-bromoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as in acetone can be used to replace the bromine atom with iodine.

    Oxidation Reactions: Oxidizing agents like can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as can be employed under mild conditions.

Major Products Formed:

    Substitution Reactions: Products like .

    Oxidation Reactions: Products like .

    Reduction Reactions: Products like .

Scientific Research Applications

N,N-Dibenzyl-4-bromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-bromoaniline involves its interaction with molecular targets through its functional groups. The bromine atom and benzyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .

Comparison with Similar Compounds

  • N,N-Dibenzyl-3-bromoaniline
  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-diethylaniline

Properties

IUPAC Name

N,N-dibenzyl-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c21-19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFLPIGKWXARAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301308
Record name n,n-dibenzyl-4-bromoaniline
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Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65145-14-4
Record name N-(4-Bromophenyl)-N-(phenylmethyl)benzenemethanamine
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Record name n,n-dibenzyl-4-bromoaniline
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Synthesis routes and methods I

Procedure details

In an argon atmosphere, 4-bromoaniline (344 mg, 2.00 mmol) was dissolved in dimethylformamide (5 mL), and to the solution were added sodium hydride (200 mg, 5.00 mmol) and benzyl bromide (0.52 mL, 4.4 mmol) under ice-cooling, followed by stirring at room temperature for 11 hours. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate/hexane to obtain 4-bromo-N,N-dibenzylaniline (442 mg, 63%).
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyridine (56.3 ml, 0.698 mol) is added to a solution of p-bromoaniline (50 g, 0.290 mol) in acetonitrile (500 ml) at 5° C., and benzylbromide (84 ml, 0.698 mol) is then added dropwise. The mixture is stirred overnight at room temperature and then 1 hour under reflux. The acetonitrile is evaporated off and the residue is taken up in dichloromethane. The organic phase is washed with 1N HCl and then saturated NaCl, dried over sodium sulfate and evaporated to give 68.5 g of a mixture of mono- and dibenzylated (50:50) product. The mixture is separated by chromatography on silica (cyclohexane/ethyl acetate, 70:30) and yields the expected product.
Quantity
56.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromoaniline (500 mg, 2.92 mmol, 1.0 eq) and K2CO3 (1.21 g, 8.76 mmol, 3.0 eq) in CH3CN (10 mL) was added benzyl bromide (1.24 g, 7.30 mmol, 2.5 eq) and the mixture stirred for 16 h at 80° C. and cooled to RT. K2CO3 was filtered out, the filtrate concentrated, the resulting crude product was purified by CC using EtOAc/PE (1:19) to get N,N-dibenzyl-4-bromoaniline (900 mg, 87%; TLC system: EtOAc/PE (3:7), Rf: 0.7).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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